molecular formula C21H18N2O B029474 ent-Calindol Amide CAS No. 1217835-51-2

ent-Calindol Amide

Cat. No.: B029474
CAS No.: 1217835-51-2
M. Wt: 314.4 g/mol
InChI Key: XLXUKYDIQFPOCY-AWEZNQCLSA-N
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Description

ent-Calindol Amide is a chemical compound with the molecular formula C21H18N2O and a molecular weight of 314.38 g/mol . It is an intermediate in the preparation of ent-Calindol and is primarily used for research purposes .

Synthetic Routes and Reaction Conditions:

    Electrosynthesis: One of the greener methods for synthesizing amides, including this compound, involves electrosynthesis.

    One-Pot Condensation: Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride in pyridine at 85°C.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

ent-Calindol Amide is primarily used in scientific research as an intermediate in the preparation of ent-Calindol . Its applications span various fields:

Mechanism of Action

The mechanism of action of ent-Calindol Amide involves its interaction with specific molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is known to participate in various chemical reactions due to its functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650761
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217835-51-2
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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